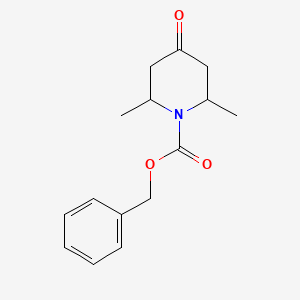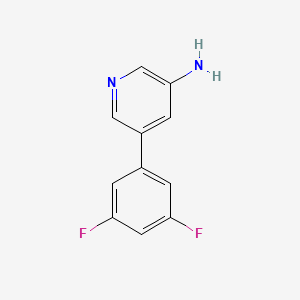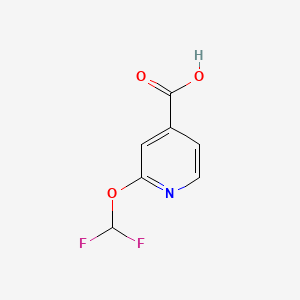
2-(Difluoromethoxy)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)isonicotinic acid is a chemical compound with the molecular formula C7H5F2NO3 . It has a molecular weight of 189.12 . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxyl acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)isonicotinic acid consists of a pyridine ring with a carboxyl group at the 4-position and a difluoromethoxy group at the 2-position .Physical And Chemical Properties Analysis
2-(Difluoromethoxy)isonicotinic acid is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Use in Plant Disease Resistance
Specific Scientific Field
Agricultural Science and Plant Pathology
Application Summary
“2-(Difluoromethoxy)isonicotinic acid” and its derivatives have been studied for their potential to induce plants’ natural immune systems, making them resistant to infections even before the first symptoms appear .
Methods of Application
The substances are applied to plants, which then stimulates their immune system . The specific methods of application, technical details, and parameters would depend on the type of plant and the specific derivative of “2-(Difluoromethoxy)isonicotinic acid” being used.
Results or Outcomes
The use of these substances has shown promise in increasing resistance to plant diseases . However, the specific results, including any quantitative data or statistical analyses, were not provided in the source .
Use in Dye-Sensitized Solar Cells (DSSCs)
Specific Scientific Field
Material Science and Solar Energy
Application Summary
Self-assemblies based on “2-(Difluoromethoxy)isonicotinic acid” derivatives have been synthesized and applied in dye-sensitized solar cells (DSSCs) .
Methods of Application
The derivatives are used as anchoring molecules in the synthesis of double-deck dyes . The specific methods of application, technical details, and parameters would depend on the specific derivative and the design of the DSSC.
Results or Outcomes
The use of these derivatives in DSSCs has been explored, but the specific results, including any quantitative data or statistical analyses, were not provided in the source .
Use in Metal-Organic Frameworks (MOFs)
Specific Scientific Field
Material Science and Chemistry
Application Summary
Fluorine-substituted isonicotinic acid derivatives, including “2-(Difluoromethoxy)isonicotinic acid”, have been used as ligands to construct metal-organic frameworks (MOFs) combined with transition metals and lanthanides .
Methods of Application
These derivatives are used as ligands in the synthesis of MOFs . The specific methods of application, technical details, and parameters would depend on the specific derivative and the design of the MOF.
Results or Outcomes
The use of these derivatives in MOFs has been explored, but the specific results, including any quantitative data or statistical analyses, were not provided in the source .
Use in Antimicrobial Properties
Specific Scientific Field
Pharmaceutical Science and Microbiology
Application Summary
One of the most important derivatives of isonicotinic acid is isonicotinic hydrazine, which exhibits antimicrobial properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-4(6(11)12)1-2-10-5/h1-3,7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXZLODCGSAFNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737923 |
Source


|
| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)isonicotinic acid | |
CAS RN |
1211581-51-9 |
Source


|
| Record name | 2-(Difluoromethoxy)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

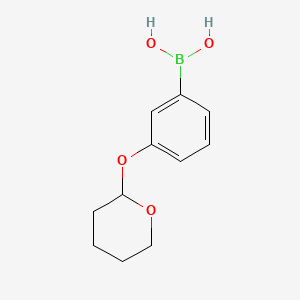
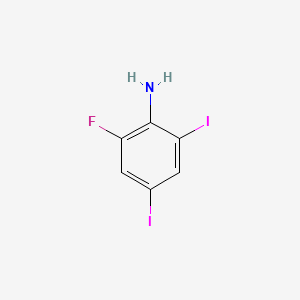
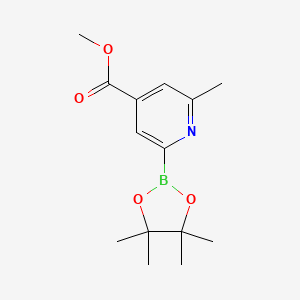
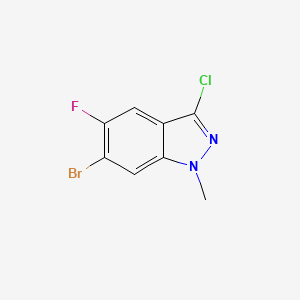
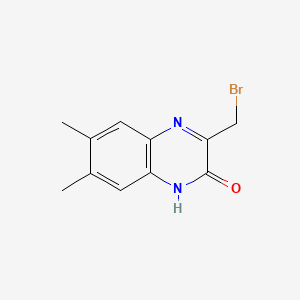
![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)
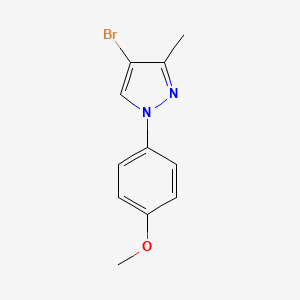
![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)
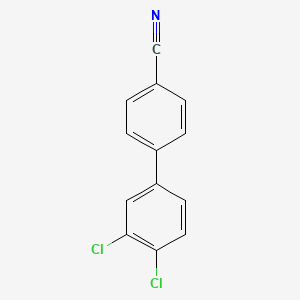
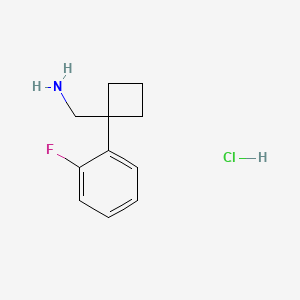
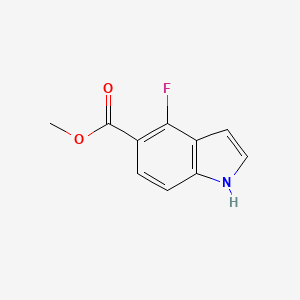
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
